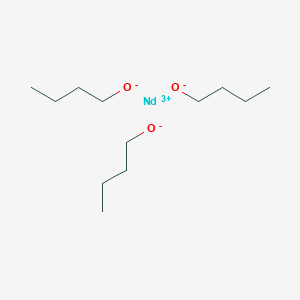
Neodymium tributanolate
Description
Neodymium tributanolate is a coordination complex where neodymium (Nd³⁺) is bonded to tributanolate ligands. Neodymium, a lanthanide, forms stable complexes due to its high charge density and ability to coordinate with oxygen-donor ligands. Tributanolate ligands (C₃H₇O⁻) likely contribute to the compound’s solubility and reactivity, making it relevant in catalysis, materials science, and biomedical applications .
Properties
CAS No. |
19236-00-1 |
|---|---|
Molecular Formula |
C12H27NdO3 |
Molecular Weight |
363.58 g/mol |
IUPAC Name |
butan-1-olate;neodymium(3+) |
InChI |
InChI=1S/3C4H9O.Nd/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
YPEWLXGESTWIDH-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Canonical SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Nd+3] |
Origin of Product |
United States |
Comparison with Similar Compounds
Q & A
Q. What are the standard methodologies for synthesizing neodymium tributanolate with high purity, and how can experimental parameters be optimized?
this compound synthesis typically involves reacting neodymium salts (e.g., neodymium chloride hexahydrate) with tributanol in anhydrous conditions under inert atmospheres. Key parameters include stoichiometric ratios, reaction temperature (typically 60–80°C), and solvent selection (e.g., toluene or THF). Purity is assessed via elemental analysis, XRD for crystallinity, and FTIR to confirm ligand coordination . To optimize yield, design of experiments (DOE) approaches can systematically vary parameters like reflux time or molar ratios .
Q. Which analytical techniques are most effective for characterizing the structural and thermal properties of this compound?
- X-ray diffraction (XRD): Determines crystal structure and phase purity.
- Thermogravimetric analysis (TGA): Evaluates thermal stability and decomposition pathways.
- FTIR and NMR spectroscopy: Identifies ligand bonding modes and confirms absence of residual solvents.
- SEM/EDS: Assesses morphology and elemental composition. Cross-validation of data from these techniques ensures robust characterization .
Q. How does this compound’s stability vary under different storage conditions (e.g., humidity, temperature)?
Stability studies should involve accelerated aging tests under controlled humidity (20–80% RH) and temperature (25–60°C). Monitor degradation via periodic FTIR and TGA to detect hydrolysis or ligand dissociation. Argon-filled gloveboxes and desiccants are recommended for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in polymerization reactions?
Discrepancies may arise from differences in precursor purity, solvent interactions, or reaction kinetics. To address this:
- Conduct controlled experiments with standardized reagents and conditions.
- Use in-situ spectroscopic monitoring (e.g., Raman) to track reaction intermediates.
- Compare results across multiple batches and validate with kinetic modeling .
Q. What experimental strategies can optimize this compound’s reactivity in rare-earth-catalyzed organic transformations?
- Ligand tuning: Modify tributanol ligands with electron-withdrawing/donating groups to alter metal center electrophilicity.
- Co-catalyst screening: Test additives like Lewis acids (e.g., AlCl₃) to enhance turnover rates.
- Mechanistic studies: Employ DFT calculations to map energy barriers and identify rate-limiting steps .
Q. How do in-situ and ex-situ characterization data differ in explaining this compound’s behavior in solution-phase reactions?
In-situ techniques (e.g., UV-Vis, NMR) capture dynamic changes in coordination geometry and intermediate formation, while ex-situ methods (XRD, XPS) provide post-reaction structural snapshots. Combining both approaches reduces artifacts from sample isolation and enables real-time mechanistic insights .
Q. What are the challenges in scaling up this compound synthesis while maintaining reproducibility, and how can they be mitigated?
Batch-to-batch variability often stems from oxygen/moisture sensitivity or inhomogeneous mixing. Solutions include:
- Automated syringe pumps for precise reagent addition.
- Scalable reactors with integrated inert gas purging.
- Statistical process control (SPC) to monitor critical quality attributes (CQAs) like particle size distribution .
Q. How can computational modeling (e.g., molecular dynamics) predict this compound’s solvent interactions and aggregation behavior?
Force-field-based simulations (e.g., AMBER or CHARMM) model ligand dissociation energies and solvation shells. Pair with experimental data (e.g., DLS for aggregation size) to validate predictions. Focus on solvent polarity effects on cluster formation .
Methodological Notes
- Data Validation: Cross-reference analytical results with independent techniques (e.g., ICP-MS for elemental analysis alongside XRD) to minimize instrumental biases .
- Contradiction Analysis: Use factorial ANOVA to isolate variables causing discrepancies in catalytic performance .
- Ethical Compliance: Adhere to chemical safety protocols for handling neodymium compounds, including waste disposal guidelines for rare-earth metals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


